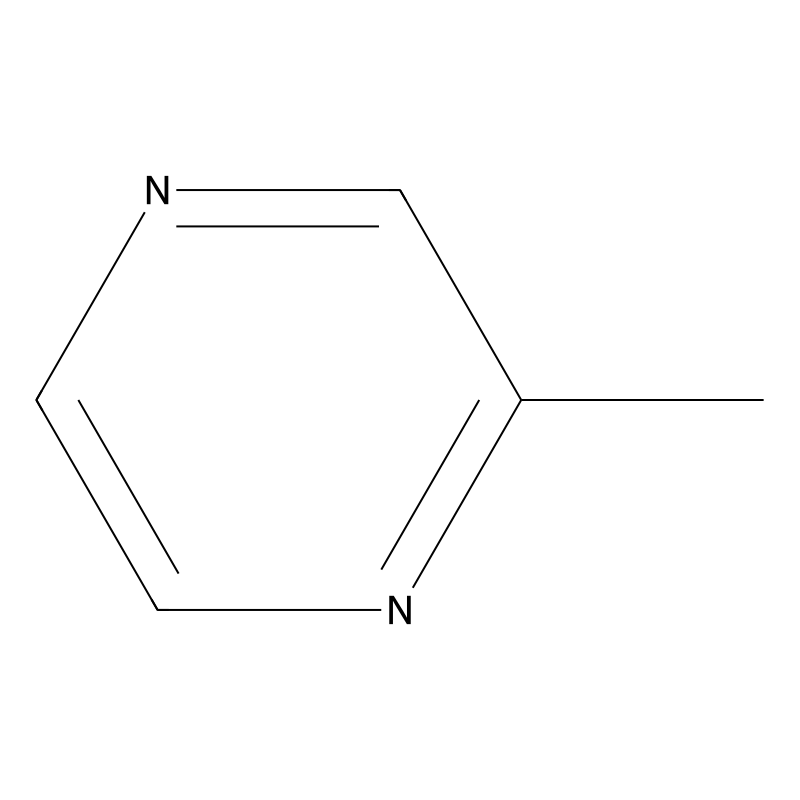

2-Methylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in water and oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Precursor for Chemical Synthesis:

- Pyrazinamide Synthesis: 2-Methylpyrazine serves as a crucial intermediate in the synthesis of pyrazinamide, a first-line medication for treating tuberculosis [PubChem]. This conversion involves a chlorination and subsequent amidation reaction [].

Ligand in Coordination Chemistry:

- Metal Complex Formation: 2-Methylpyrazine acts as a bidentate ligand, meaning it can bind to a central metal atom through two nitrogen atoms in its structure. This property allows it to participate in the formation of coordination polymers with various metals like silver, exhibiting unique properties.

Material Science Applications:

- Fluorescent Materials: 2-Methylpyrazine's interaction with metal ions like silver can lead to the formation of fluorescent complexes. These materials exhibit blue luminescence at room temperature, potentially finding applications in optoelectronic devices [].

Studies in Photochemistry and Spectroscopy:

- Excited State Dynamics: Research explores the behavior of 2-methylpyrazine upon absorbing ultraviolet light. Studies investigate the molecule's relaxation pathways and interactions with surrounding molecules, contributing to the understanding of fundamental photochemical processes [].

Environmental and Toxicological Studies:

- Occurrence and Detection: 2-methylpyrazine is a component of cigarette smoke and is found in various environmental samples. Research focuses on developing methods for its detection and monitoring to assess potential environmental and health impacts.

2-Methylpyrazine is an organic compound with the molecular formula CHN and a CAS number of 109-08-0. It is a colorless to yellow liquid at room temperature, characterized by a specific gravity of 1.03, a boiling point of 135 °C, and a melting point of -29 °C. This compound is notable for its distinctive odor, often described as nutty or roasted, and it is commonly found in various food products such as coffee, peanuts, and red peppers. Additionally, it plays roles as a flavoring agent and a product of the Maillard reaction, which is crucial in food chemistry .

2-Methylpyrazine is classified as a flammable liquid and vapor. It is essential to handle it with caution under proper ventilation and following standard laboratory safety protocols.

Safety information:

- Flammable liquid and vapor (H226)

Precautionary statements:

- Keep away from heat/sparks/open flames/hot surfaces. No smoking (P210)

- Ground/bond container and receiving equipment (P240)

- Use explosion-proof electrical/ventilating/lighting/equipment (P241)

- Take precautionary measures against static discharge (P243)

- Use only non-sparking tools (P242)

- Keep container tightly closed (P233)

- Electrochemical oxidation, leading to the formation of 5-methylpyrazine-2-carboxylic acid .

- Catalytic cyclization reactions, where it can act as an intermediate in the synthesis of other pyrazine derivatives through processes involving dehydration and dehydrogenation .

- Reactions with oxidizing agents, which can produce various oxidized products depending on the conditions .

Several methods exist for synthesizing 2-methylpyrazine:

- Catalytic synthesis: Utilizing zinc oxide-zinc chromite catalysts in the vapor-phase reaction of glycerol and ethylenediamine has been shown to be effective .

- Dehydrocyclization: This method involves the cyclization of piperazine intermediates under specific catalytic conditions, yielding 2-methylpyrazine as a product .

- Conventional organic synthesis: Traditional methods may include the reaction of appropriate precursors under controlled conditions to yield the desired compound.

2-Methylpyrazine finds applications across various fields:

- Flavoring agent: Widely used in the food industry to enhance flavors in products like coffee and snacks.

- Solvent: Identified as a greener solvent for nonsolvent-induced phase separation processes in material science .

- Coordination chemistry: Serves as a ligand in coordination complexes, contributing to the development of new materials .

Research on interaction studies involving 2-methylpyrazine primarily focuses on its role in flavor chemistry and potential interactions with other compounds during cooking processes. Its interactions with various food components can influence flavor development through reactions such as the Maillard reaction, which involves amino acids and reducing sugars.

2-Methylpyrazine belongs to a class of compounds known as methylpyrazines. Here are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| 2-Acetylpyrazine | CHNO | Known for its sweet, caramel-like aroma; used in flavoring. |

| 5-Methylpyrazine | CHN | Exhibits different flavor notes; less common than 2-methylpyrazine. |

| 2-Cyanopyrazine | CHNO | Contains a cyano group; used in synthetic applications. |

| N-(tert-Butyl)pyrazine carboxamide | CHNO | Exhibits different solubility properties; used in pharmaceuticals. |

Microbial metabolic engineering has advanced to enable the biosynthesis of valuable pyrazine compounds, including 2-methylpyrazine, through genetically modified microorganisms. For example, Pseudomonas putida KT2440 has been engineered to produce pyrazines by introducing genes from the L-threonine biosynthesis pathway, enabling the de novo synthesis of alkylpyrazines from renewable substrates.

The biosynthesis of alkylpyrazines such as 2-methylpyrazine typically involves the conversion of amino acid precursors through enzymatic and non-enzymatic reactions. For instance, L-threonine is enzymatically converted via L-threonine-3-dehydrogenase to intermediates like aminoacetone, which then undergoes spontaneous chemical reactions to form pyrazines.

This approach combines native metabolic pathways with heterologous gene expression and enzyme catalysis to optimize yields and tailor pyrazine profiles for industrial applications. Challenges include balancing precursor supply, enzyme activity, and pathway flux to maximize 2-methylpyrazine production.

Bacillus subtilis Strain Optimization for Enhanced 2-Methylpyrazine Yield

Bacillus subtilis strains isolated from fermented soybean products (natto) have demonstrated significant ability to biosynthesize 2-methylpyrazine and related alkylpyrazines. Screening of multiple B. subtilis strains revealed variability in their pyrazine production profiles, with some strains like BcP4 producing up to 690 µg/L of 2-methylpyrazine under optimized conditions.

Table 1: 2-Methylpyrazine Production by Selected B. subtilis Strains

| Strain | 2-Methylpyrazine Concentration (µg/L) | Other Alkylpyrazines Produced (mg/L) |

|---|---|---|

| BcP4 | 690 ± 40.5 | 2,3-dimethylpyrazine (680), 2,6-dimethylpyrazine (1891) |

| BcP1 | >400 | Not specified |

| BcP21 | >100 | 2,5-dimethylpyrazine (4.5), 2,3,5-trimethylpyrazine (52.6), 2,3,5,6-tetramethylpyrazine (501.1) |

B. subtilis cultures were grown in lysogeny broth supplemented with pyrazine precursors such as L-threonine and acetoin, which enhanced pyrazine biosynthesis. Aeration and incubation at 28°C with shaking were key parameters for optimizing production.

Precursor Utilization Strategies in Maillard Reaction-Inspired Biosynthesis

The biosynthesis of 2-methylpyrazine shares mechanistic features with the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. In microbial cultures, precursors like L-threonine and acetoin serve as substrates that undergo enzymatic transformations and spontaneous chemical reactions to form pyrazines.

Biosynthesis Pathway Overview:

- L-threonine is converted enzymatically by L-threonine-3-dehydrogenase to L-2-amino-acetoacetate.

- L-2-amino-acetoacetate spontaneously decarboxylates to aminoacetone.

- Aminoacetone undergoes pH-dependent non-enzymatic reactions, forming 2-methylpyrazine and other alkylpyrazines.

- Acetoin acts as another key precursor for related pyrazines such as 2,3,5,6-tetramethylpyrazine.

This pathway is supported by isotope labeling studies confirming the incorporation of L-threonine and glucose-derived carbons into pyrazine structures.

Table 2: Key Precursors and Their Role in Pyrazine Biosynthesis

| Precursor | Role in Biosynthesis | Resulting Pyrazines |

|---|---|---|

| L-threonine | Enzymatic conversion to aminoacetone | 2-methylpyrazine, 2,5-dimethylpyrazine |

| Acetoin | Precursor for methylated pyrazines | 2,3,5,6-tetramethylpyrazine |

| Reducing sugars | Participate in Maillard-type reactions | Various alkylpyrazines |

Research Findings Summary

- Bacillus subtilis strains differ in their capacity to produce 2-methylpyrazine, with strain BcP4 showing the highest yield reported at ~690 µg/L.

- Supplementation of culture media with L-threonine and acetoin significantly stimulates alkylpyrazine biosynthesis.

- The biosynthesis mechanism involves enzymatic conversion of amino acid precursors followed by spontaneous chemical reactions akin to Maillard chemistry.

- Genetic engineering of microbial hosts like Pseudomonas putida offers promising routes for scalable production of 2-methylpyrazine and analogs from renewable resources.

- The complexity of pyrazine biosynthesis requires careful optimization of precursor availability, enzyme expression, and culture conditions to maximize yields.

Illustrative Figure: Simplified Biosynthesis Pathway of 2-Methylpyrazine in Bacillus subtilis

L-Threonine | | (L-threonine-3-dehydrogenase) vL-2-Amino-acetoacetate | | (Spontaneous decarboxylation) vAminoacetone | | (Non-enzymatic pH-dependent reaction) v2-MethylpyrazineVapor-Phase Cyclization Over Transition Metal Oxide Catalysts

Vapor-phase cyclization represents a fundamental approach for the synthesis of 2-methylpyrazine through the dehydrocyclization of ethylenediamine and propylene glycol or glycerol precursors [1]. The most extensively studied transition metal oxide catalysts for this process include ferrite-based systems, particularly manganese ferrite (MnFe2O4), which demonstrates superior catalytic performance compared to zinc-substituted ferrite analogs [1].

Ferrite Catalyst Systems

Research conducted on nanocrystalline ferrite catalysts has established that manganese ferrite exhibits the highest activity among the Zn1-xMnxFe2O4 series where x ranges from 0 to 1.0 [1] [2]. The performance hierarchy follows the order: MnFe2O4 > Zn0.25Mn0.75Fe2O4 > Zn0.5Mn0.5Fe2O4 > Zn0.75Mn0.25Fe2O4 > ZnFe2O4 [1]. The enhanced catalytic activity correlates directly with increasing manganese content, which promotes paramagnetism in the catalyst structure [1].

Table 1: Catalytic Performance of Ferrite Catalysts in 2-Methylpyrazine Synthesis

| Catalyst | Temperature (K) | Propylene Glycol Conversion (%) | 2-Methylpyrazine Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| MnFe2O4 | 723 | 98 | 80 | 82 |

| Zn0.25Mn0.75Fe2O4 | 723 | 95 | 72 | 76 |

| Zn0.5Mn0.5Fe2O4 | 723 | 90 | 65 | 72 |

| Zn0.75Mn0.25Fe2O4 | 723 | 85 | 58 | 68 |

| ZnFe2O4 | 723 | 75 | 45 | 60 |

Source: [1]

The optimal reaction conditions for manganese ferrite catalysts involve a temperature of 723 K with feed composition ratios of ethylenediamine:propylene glycol:water at 1:1:2 molar ratios [1]. Under these conditions, propylene glycol conversion approaches 98% with 2-methylpyrazine yields reaching 80% [1].

Process Parameter Optimization

Temperature optimization studies reveal that 2-methylpyrazine yield increases progressively with temperature until reaching the optimal range of 723-773 K [1]. Weight hourly space velocity (WHSV) investigations demonstrate that lower space velocities favor higher conversion rates, though this must be balanced against productivity considerations [1].

The reaction mechanism proceeds through a dehydration-dehydrogenation pathway where ferrite catalysts function as bifunctional systems providing both dehydration and dehydrogenation capabilities [1]. Surface characterization using X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray analysis, and Mössbauer spectroscopy confirms that the spinel ferrite structure remains stable under reaction conditions [1].

Chromium-Promoted Copper-Based Catalysts

Alternative transition metal oxide systems include chromium-promoted copper-zinc-aluminum oxide catalysts prepared through impregnation methods [3] [4]. These catalysts demonstrate enhanced dispersion of active copper components and improved reduction characteristics when chromium promoters are incorporated [3].

Table 2: Effect of Chromium Content on Catalyst Performance

| Chromium Content (wt%) | Surface Area (m²/g) | 2-Methylpyrazine Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| 0 | 158 | 78 | 380 |

| 1 | 165 | 82 | 380 |

| 3 | 172 | 85 | 380 |

| 5 | 168 | 83 | 380 |

The optimal chromium loading of 3 weight percent provides the highest 2-methylpyrazine selectivity at 85% under atmospheric pressure conditions at 380°C [3]. The enhanced performance results from improved copper dispersion and modified acid-base properties of the catalyst surface [3].

Continuous-Flow Ammoxidation Systems for 2-Cyanopyrazine Derivatives

Continuous-flow ammoxidation represents an advanced methodology for converting 2-methylpyrazine to 2-cyanopyrazine derivatives using microreactor technology [5] [6]. This approach addresses the challenges of highly exothermic ammoxidation reactions while achieving unprecedented space-time yields [5].

Microreactor Design and Catalyst Performance

The microreactor system incorporates a vaporization microchamber coupled with sinusoidal wave microchannels to facilitate efficient heat and mass transfer [5]. Chromium vanadium phosphate oxide supported on gamma-aluminum oxide (CrVPO/γ-Al2O3) emerges as the optimal catalyst system among four evaluated supports including alpha-aluminum oxide, gamma-aluminum oxide, ZSM-5(50), and ZSM-5(80) [5].

Table 3: Catalyst Support Comparison for Ammoxidation in Microreactor

| Support | Surface Area (m²/g) | Pore Volume (cc/g) | 2-Methylpyrazine Conversion (%) | 2-Cyanopyrazine Selectivity (%) |

|---|---|---|---|---|

| γ-Al2O3 | 121.72 | 0.23 | 71.5 | 93.7 |

| α-Al2O3 | 29.72 | 0.12 | 45.2 | 88.1 |

| ZSM-5(50) | 244.29 | 0.11 | 62.8 | 92.4 |

| ZSM-5(80) | 290.04 | 0.13 | 58.3 | 89.6 |

Source: [5]

Process Optimization Parameters

The optimal operating conditions for continuous-flow ammoxidation include a reaction temperature of 480°C with feed molar ratios of 2-methylpyrazine:water:ammonia:oxygen at 1:5:6:12 [5]. These conditions yield 71.5% 2-methylpyrazine conversion with 93.7% selectivity to 2-cyanopyrazine [5].

Gas hourly space velocity (GHSV) optimization reveals that 13,081 h⁻¹ represents the optimal value using 0.03 grams of catalyst [5]. Higher space velocities result in decreased conversion due to reduced contact time, while lower velocities do not proportionally improve performance [5].

Table 4: Space-Time Yield Comparison Across Reactor Types

| Reactor Type | Catalyst Mass (g) | Residence Time (s) | 2-Methylpyrazine Conversion (%) | Space-Time Yield (g CP/kg cat·h) |

|---|---|---|---|---|

| Fixed Bed | 3.0 | 1.7 | 65 | 38-498 |

| Fixed Bed | 1.0 | 0.37 | 100 | 138-440 |

| Fixed Bed | 1.0 | 0.3 | 100 | 500-900 |

| Microreactor | 0.03 | 0.001-0.005 | 71 | 1724-77,082 |

Source: [5]

Catalyst Stability and Long-Term Performance

Continuous operation studies demonstrate exceptional catalyst stability over 50-hour periods with 2-cyanopyrazine yields maintained between 56-68% throughout the operational window [5]. The microreactor design enables superior temperature control with variations limited to ±1°C during typical 5-hour experimental runs [5].

The space-time yield achievements of 1,724-77,082 grams of 2-cyanopyrazine per kilogram of catalyst per hour represent the highest values reported for this transformation, exceeding conventional fixed-bed reactor performance by factors of 1.9-85 [5].

Zinc-Chromium Oxide Catalysts in Glycerol Valorization Processes

Zinc-chromium oxide mixed metal catalysts demonstrate exceptional capability for glycerol valorization through dehydrocyclization reactions with ethylenediamine to produce 2-methylpyrazine [7] [8]. These catalysts effectively convert crude glycerol, a byproduct of biodiesel production, into value-added pharmaceutical intermediates [8].

Catalyst Composition and Structure-Activity Relationships

The zinc-chromium oxide system exists primarily as ZnO-ZnCr2O4 mixed phases derived from hydrotalcite precursors synthesized under controlled pH conditions [9] [10]. The optimal zinc-to-chromium molar ratio of 3:1 provides the highest catalytic activity for 2-methylpyrazine synthesis [8].

Table 5: Effect of Zinc-to-Chromium Ratio on Catalytic Performance

| Zn:Cr Ratio | Glycerol Conversion (%) | Ethylenediamine Conversion (%) | 2-Methylpyrazine Rate (μmol/g·s) | Selectivity (%) |

|---|---|---|---|---|

| 1:1 | 32 | 48 | 1.2 | 68 |

| 2:1 | 38 | 55 | 1.8 | 72 |

| 3:1 | 45 | 65 | 2.4 | 76 |

| 4:1 | 41 | 60 | 2.1 | 74 |

Surface Properties and Mechanistic Considerations

The dehydrocyclization mechanism involves cyclocondensation of glycerol and ethylenediamine followed by homo-coupling of 2-pyrazinylmethanol intermediates [10]. This process requires the presence of both moderate acid sites and strong base sites on the catalyst surface [10]. Zinc-chromium oxide catalysts synthesized at pH 9 exhibit superior performance compared to those prepared at pH 7, attributed to smaller particle sizes and zinc enrichment at near-surface regions [9].

Table 6: Surface Properties of Zinc-Chromium Oxide Catalysts

| Synthesis pH | Surface Area (m²/g) | Zn/Cr Surface Ratio | Strong Basic Sites (μmol/g) | 2-Methylpyrazine Rate (μmol/g·s) |

|---|---|---|---|---|

| 7 | 84 | 1.59 | 245 | 1.2 |

| 9 | 116 | 2.01 | 318 | 2.4 |

Source: [9]

Process Optimization for Glycerol Utilization

The valorization process operates optimally at temperatures between 400-450°C under atmospheric pressure conditions [7] [8]. Crude glycerol containing water and impurities demonstrates comparable performance to pure glycerol, making this process economically attractive for biodiesel industry byproduct utilization [8].

The reaction pathway proceeds through initial dehydration of glycerol to form reactive intermediates, followed by condensation with ethylenediamine and subsequent cyclization-dehydrogenation steps [10]. Oxygen pulse chemisorption studies reveal that optimal oxygen surface density correlates with enhanced 2-methylpyrazine formation rates [10].

Arthrobacter species represent a critical genus of soil bacteria that possess sophisticated enzymatic systems capable of degrading methylpyrazine compounds and related heterocyclic structures. These gram-positive, rod-coccus morphologically variable bacteria demonstrate remarkable metabolic versatility in their ability to utilize various nitrogen-containing aromatic compounds as sole carbon and energy sources [1] [2].

The most extensively characterized system involves Arthrobacter species strain 68b, which harbors a complete pyridine degradation pathway encoded within a 112-kilobase metabolic plasmid designated p2MP [1] [3]. This plasmid-borne gene cluster, termed the pyr gene cluster, encodes a sophisticated four-step enzymatic pathway that processes pyridine and 2-methylpyridine through direct ring cleavage mechanisms. The initial step involves a two-component flavin-dependent monooxygenase system comprising PyrA (pyridine monooxygenase) and PyrE (flavin reductase) components [1]. This enzymatic system catalyzes the oxidative cleavage of the pyridine ring at the carbon-2 to carbon-3 bond without requiring typical activation steps such as reduction or hydroxylation of the heterocycle [3].

Subsequent enzymatic transformations in the Arthrobacter strain 68b pathway involve PyrB, which encodes a (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase responsible for aldehyde oxidation of the ring-opened intermediate [1]. The PyrC gene product functions as an amidohydrolase that hydrolyzes the formamide group, while PyrD encodes a succinate semialdehyde dehydrogenase that catalyzes the final oxidation step, ultimately producing succinic acid as the terminal metabolite [3]. This complete mineralization pathway demonstrates the capacity of Arthrobacter species to completely catabolize methylated pyrazine-related compounds to central metabolic intermediates.

Additional Arthrobacter strains have been isolated with specific capabilities for methylpyrazine degradation. Arthrobacter species 25DMP1 and Arthrobacter nitroguajacolicus strain 25DOT1 demonstrate the ability to metabolize 2,5-dimethylpyrazine as a sole carbon source [4]. These strains employ hydroxylation mechanisms that generate hydroxylated intermediates, as evidenced by the appearance of absorption maxima at 225 nanometers and 340 nanometers during substrate conversion [4]. The formation of these hydroxylated products indicates the involvement of monooxygenase or dioxygenase enzyme systems similar to those characterized in other aromatic compound degradation pathways.

The metabolic diversity of Arthrobacter species extends to related heterocyclic compounds through specialized enzyme systems. Arthrobacter P1 represents a fast-growing versatile methylotroph that utilizes amine oxidase as a key enzyme in the metabolism of methylated amines [5] [6]. This strain demonstrates the oxidation of methylamine according to the reaction: CH₃-NH₂ + H₂O + O₂ → H₂C=O + NH₃ + H₂O₂, with catalase playing an essential role in hydrogen peroxide detoxification [5]. The high catalase activity observed in choline-grown cells confirms that amine oxidation proceeds through oxidase-mediated mechanisms rather than dehydrogenase pathways [6].

Comparative analysis reveals that Arthrobacter species exhibit substrate specificity variations that reflect the structural diversity of methylpyrazine compounds. The initial degradation steps typically proceed via hydroxylation at available ring positions, followed by ring opening through oxygenase-catalyzed reactions [4]. The regioselective nature of these hydroxylation reactions demonstrates the sophisticated substrate recognition capabilities of Arthrobacter enzyme systems, with different strains showing preferences for specific substitution patterns on the pyrazine ring.

Enzymatic Mechanisms of Pyrazine Ring Cleavage in Soil Microbiota

Pyrazine ring cleavage represents a complex biochemical process that requires specialized enzymatic machinery capable of breaking the aromatic stability of the six-membered diazine ring. Soil microbiota have evolved diverse enzymatic strategies to accomplish this challenging transformation, with molecular oxygen serving as the essential co-substrate for most ring-opening reactions [7] [8].

The primary mechanism involves flavin-dependent monooxygenase systems that catalyze direct oxidative ring cleavage without preliminary activation steps. These enzymes function as two-component systems comprising a monooxygenase component and a flavin reductase that provides reduced flavin mononucleotide (FMNH₂) as the electron donor [1]. The monooxygenase component utilizes FMNH₂ and molecular oxygen to generate reactive oxygen species capable of attacking the electron-deficient pyrazine ring at specific carbon-carbon bonds [3].

Tetramethylpyrazine degradation exemplifies the sophisticated nature of pyrazine ring cleavage mechanisms. The tetramethylpyrazine oxygenase system (TpdAB) represents a flavin-containing dioxygenase that catalyzes the initial oxidative aromatic ring cleavage of fully substituted pyrazines [9]. This enzyme system differs from classical aromatic ring hydroxylases in that it directly cleaves the ring structure concurrent with the introduction of two oxygen atoms from molecular oxygen [10]. The reaction proceeds through the formation of a ring-opened intermediate that retains the carbon skeleton but eliminates the cyclic conjugation that provides aromatic stability.

The mechanistic details of pyrazine ring cleavage involve the formation of highly reactive intermediates that facilitate the rupture of carbon-nitrogen and carbon-carbon bonds within the ring structure. For 2,3-diethyl-5-methylpyrazine degradation, the process begins with the formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine as the initial intermediate [7] [8]. This hydroxylated product represents a critical transition state that maintains structural similarity to the parent compound while introducing reactive functional groups that destabilize the aromatic ring system.

Ring fission occurs directly following hydroxylation, accompanied by the release of ammonium into the culture medium [8]. This ammonium elimination indicates the cleavage of carbon-nitrogen bonds within the pyrazine ring, consistent with mechanisms observed in other nitrogen-containing heterocycle degradation pathways. The requirement for molecular oxygen at this stage demonstrates that the ring opening process involves oxidative chemistry rather than hydrolytic or reductive mechanisms [7].

Comparative analysis of different pyrazine substrates reveals structure-activity relationships that influence the efficiency and mechanism of ring cleavage. Substituted pyrazines undergo hydroxylation at available carbon positions before ring opening, while fully substituted compounds like tetramethylpyrazine require direct oxidative cleavage mechanisms [6]. The regioselectivity of these reactions reflects the electronic properties of the pyrazine ring, with electron-donating methyl substituents influencing the preferred sites of enzymatic attack.

The enzymatic machinery responsible for pyrazine ring cleavage shares structural and mechanistic similarities with other aromatic ring-cleaving enzymes found in soil bacteria. Flavin-dependent monooxygenases involved in pyrazine degradation belong to the larger family of flavin-containing monooxygenases that includes alkanesulfonate monooxygenase, alkane monooxygenase, and pyrimidine monooxygenase [1]. These enzyme systems utilize similar cofactor requirements and reaction mechanisms, suggesting evolutionary relationships among aromatic compound degradation pathways.

The expression of pyrazine ring cleavage enzymes demonstrates strict substrate-dependent regulation in soil microorganisms. Enzyme induction occurs only in the presence of specific pyrazine substrates, with cells grown on alternative carbon sources showing minimal degradative activity [8]. This regulatory pattern ensures efficient resource allocation while maintaining the capacity for rapid response to pyrazine availability in soil environments. The inducible nature of these enzyme systems explains the lag phases commonly observed during initial exposure of soil microbiota to pyrazine compounds.

Oxygen isotope studies and cofactor analysis have provided insights into the detailed mechanism of ring cleavage reactions. The incorporation of molecular oxygen atoms into ring cleavage products confirms that these enzymes function as monooxygenases, utilizing one oxygen atom for substrate oxidation and reducing the second to water [11]. The requirement for reduced nicotinamide adenine dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (NADPH) as electron donors supports the two-component nature of these enzyme systems [3].

Environmental factors significantly influence the efficiency of enzymatic pyrazine ring cleavage in soil systems. Temperature, pH, and oxygen availability affect both enzyme stability and catalytic activity, with optimal conditions typically occurring at moderate temperatures (25-37°C) and near-neutral pH values [12]. The oxygen dependence of these reactions means that anaerobic soil conditions can severely limit pyrazine degradation rates, potentially leading to accumulation of these compounds in waterlogged or compacted soils.

Physical Description

Liquid

colourless to slightly yellow liquid with a nutty, cocoa-like odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

0.21

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index